
2-Naphthalenecarboxamide, N-(1-methylethyl)-
Overview
Description
2-Naphthalenecarboxamide, N-(1-methylethyl)-, also known by its IUPAC name N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide (CAS 1130067-06-9), is a structurally complex compound featuring a naphthalene backbone conjugated with a carboxamide group and a substituted isopropylamine moiety. Its empirical formula is C₂₆H₂₇ClN₄O₂, with a molecular weight of 462.97 g/mol . This compound is notable for its role as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), demonstrating an IC₅₀ value of 30 µM . Its synthesis involves multi-step organic reactions, including amide bond formation and alkylation, as inferred from analogous protocols in cyclohexene carboxamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(1-methylethyl)- typically involves the reaction of 2-naphthoic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-Naphthoic acid+Isopropylamine→2-Naphthalenecarboxamide, N-(1-methylethyl)-+H2O
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenecarboxamide, N-(1-methylethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Naphthoquinones
Reduction: 2-Naphthalenecarboxamide, N-(1-methylethyl)-amine
Substitution: Various substituted naphthalenecarboxamides
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : 2-Naphthalenecarboxamide, N-(1-methylethyl)- is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, leading to derivatives with distinct properties and applications.
2. Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . For instance, certain derivatives have demonstrated significant inhibition of MMP-2 and MMP-9 with low toxicity towards normal cell lines .
3. Medicine
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development. It has been explored for its roles in inhibiting protein kinases and histone deacetylases, which are relevant in treating various diseases including cancer and neurodegenerative disorders .
Industrial Applications
In industrial settings, 2-Naphthalenecarboxamide, N-(1-methylethyl)- is employed in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are also being investigated for use in pharmaceuticals and agrochemicals.
Case Study 1: Antitumor Activity
A study conducted on the anticancer effects of naphthalene carboxamide derivatives revealed that specific compounds exhibited significant antitumor activity in vivo using mouse models. The derivatives were tested against human lung cancer cells transplanted into nude mice, showing promising results in tumor growth inhibition .
Case Study 2: MMP Inhibition
Research focusing on new derivatives of naphthalene carboxamides highlighted their ability to inhibit MMPs effectively while maintaining low toxicity levels in non-cancerous cell lines. This suggests their potential as therapeutic agents for managing metastatic cancer .
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-Naphthalenecarboxamide, N-(1-methylethyl)-, and related compounds:
Structural and Functional Analysis
Backbone and Substituent Variations
- CAY10593: The presence of a chlorobenzimidazolone-piperidinyl group enhances its binding to PI3Kγ by introducing hydrogen-bonding and hydrophobic interactions.
- N-(3-aminophenyl) derivative: The 3-aminophenyl group introduces a primary amine, which may improve aqueous solubility but lacks the heterocyclic components critical for PI3Kγ inhibition .
- N-[(1R)-1-Phenylethyl] derivative : The chiral phenylethyl group suggests applications in enantioselective interactions, though its biological activity remains uncharacterized .
Pharmacological Profiles
- CAY10593’s PI3Kγ inhibition contrasts with analogs like CAY10577 (C₁₀H₅Cl₂NO₃), a casein kinase 2 (CK2) inhibitor (IC₅₀ = 0.8 µM), highlighting how substituents dictate kinase specificity .
Biological Activity
Overview
2-Naphthalenecarboxamide, N-(1-methylethyl)-, also known as N-(1-Methylethyl)-2-naphthalenecarboxamide, is an organic compound with the molecular formula C₁₄H₁₅NO. This compound is a derivative of naphthalene and has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, mechanism of action, and relevant research findings.
The biological activity of 2-Naphthalenecarboxamide, N-(1-methylethyl)- is primarily attributed to its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors involved in various physiological processes. The compound has been noted for its ability to inhibit phospholipase D (PLD), an enzyme implicated in cancer cell invasion and metastasis .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a mixed-kinetics inhibitor of PLD2, affecting both the catalytic site and an allosteric site, which prevents cancer cell invasion .
- Binding Affinity : Binding studies indicate that it interacts with specific residues within the enzyme, altering its activity and impacting downstream signaling pathways .
Biological Activity
Research has demonstrated that 2-Naphthalenecarboxamide, N-(1-methylethyl)- exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Properties : Studies indicate that it may reduce cancer cell invasion by inhibiting PLD activity, which is crucial for cancer progression .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological efficacy of 2-Naphthalenecarboxamide, N-(1-methylethyl)-. Below are summarized findings from key research articles:
Comparative Analysis
To understand the uniqueness of 2-Naphthalenecarboxamide, N-(1-methylethyl)- relative to similar compounds, a comparison table is provided:
Compound | Structure | Biological Activity |
---|---|---|
2-Naphthalenecarboxamide, N-(1-methylethyl)- | Structure | Antimicrobial, Anticancer |
2-Naphthalenecarboxamide, N,N-bis(1-methylethyl)- | Structure | Limited data available |
2-Naphthalenecarboxamide, N-(2-methylpropyl)- | Structure | Antimicrobial potential noted |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the systemic toxicity of 2-Naphthalenecarboxamide, N-(1-methylethyl)- in preclinical models?
- Methodological Answer : Preclinical toxicity studies should follow standardized protocols for exposure routes (inhalation, oral, dermal) and monitor systemic effects such as respiratory, hepatic, and renal outcomes. Experimental designs should include control groups, dose-response assessments, and histopathological evaluations. For example, inhalation studies should use controlled aerosol delivery systems to simulate realistic exposure scenarios, while oral studies may employ gavage or dietary administration. Data collection should align with criteria outlined in toxicological profiles, including body weight changes, organ-specific toxicity, and hematological parameters .
Q. How can researchers validate the purity and structural integrity of 2-Naphthalenecarboxamide, N-(1-methylethyl)- during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity validation. HPLC with UV detection can quantify impurities, while H and C NMR confirm structural integrity by verifying the presence of the isopropylamide group and naphthalene backbone. Mass spectrometry (MS) further ensures molecular weight consistency. Cross-referencing spectral data with databases like NIST Chemistry WebBook (for analogous compounds) enhances accuracy .
Q. What are the primary environmental stability concerns for 2-Naphthalenecarboxamide, N-(1-methylethyl)-, and how are they evaluated?
- Methodological Answer : Stability studies should assess degradation under environmental conditions (e.g., UV exposure, hydrolysis). Accelerated degradation experiments in water, soil, and air matrices can identify breakdown products. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) detect transformation products, while quantitative structure-activity relationship (QSAR) models predict persistence. Environmental monitoring must align with frameworks for partitioning, transport, and biomonitoring .
Advanced Research Questions
Q. How can contradictory data on the genotoxic potential of naphthalenecarboxamide derivatives be resolved?
- Methodological Answer : Contradictions often arise from variations in assay sensitivity or metabolic activation systems. A tiered approach is recommended:
In vitro assays : Use Ames test (with/without S9 metabolic activation) and micronucleus assays in human cell lines.
In vivo follow-up : Conduct comet assays or transgenic rodent models to assess DNA damage in target tissues.
Mechanistic studies : Employ metabolomics to identify reactive intermediates and CRISPR-based gene editing to explore repair pathways.
Prioritize studies that replicate exposure routes (e.g., inhalation for respiratory toxins) and include positive/negative controls .
Q. What strategies optimize in vitro hepatic models for studying the metabolism of 2-Naphthalenecarboxamide, N-(1-methylethyl)-?
- Methodological Answer :
- Model selection : Use primary human hepatocytes or HepaRG cells for phase I/II enzyme activity.
- Cofactor supplementation : Include NADPH for cytochrome P450 activity and UDP-glucuronic acid for conjugation.
- Analytical workflow : Combine LC-MS/MS for metabolite profiling with stable isotope labeling to trace metabolic pathways.
- Data interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to estimate intrinsic clearance and compare cross-species differences .
Q. What experimental designs address cross-species extrapolation challenges in carcinogenicity studies for naphthalenecarboxamide analogs?
- Methodological Answer :
- Dose alignment : Use physiologically based pharmacokinetic (PBPK) modeling to equate internal doses across species.
- Biomarker integration : Measure DNA adducts or oxidative stress markers (e.g., 8-OHdG) in target tissues.
- Transgenic models : Utilize rasH2 mice or heterozygous p53+/- models for accelerated carcinogenicity testing.
- Epidemiological bridging : Compare metabolic pathways (e.g., CYP2F2 in mice vs. CYP2A13 in humans) to refine risk assessments .
Properties
IUPAC Name |
N-propan-2-ylnaphthalene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(2)15-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNKTCOIVKLQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268319 | |
Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-94-2 | |
Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64141-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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